molecular formula C7H7BrClNO B11732320 2-Amino-3-bromo-5-chlorobenzyl Alcohol

2-Amino-3-bromo-5-chlorobenzyl Alcohol

Cat. No.: B11732320
M. Wt: 236.49 g/mol
InChI Key: KWUVRMMWUWYHCG-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chlorobenzyl Alcohol: is an organic compound with the molecular formula C7H7BrClNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-chlorobenzyl Alcohol typically involves the following steps:

    Bromination: The starting material, 2-Amino-5-chlorobenzyl Alcohol, is brominated using bromine in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3-position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-chlorobenzyl Alcohol can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 2-Amino-3-bromo-5-chlorobenzaldehyde or 2-Amino-3-bromo-5-chlorobenzoic acid.

    Reduction: Formation of 2-Amino-3-bromo-5-chloroaniline.

Scientific Research Applications

2-Amino-3-bromo-5-chlorobenzyl Alcohol has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-chlorobenzyl Alcohol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino, bromo, and chloro groups allows for diverse interactions with molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromobenzyl Alcohol: Similar structure but with an additional bromo group.

    2-Amino-3-chloro-5-bromobenzyl Alcohol: Similar structure but with the positions of bromo and chloro groups swapped.

    2-Amino-3,5-dichlorobenzyl Alcohol: Similar structure but with an additional chloro group.

Uniqueness

2-Amino-3-bromo-5-chlorobenzyl Alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

(2-amino-3-bromo-5-chlorophenyl)methanol

InChI

InChI=1S/C7H7BrClNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2

InChI Key

KWUVRMMWUWYHCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)N)Br)Cl

Origin of Product

United States

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